

Technical Guide: Spectral Analysis of 4-Chlorobenzyl 4-Butoxybenzoate

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Compound of Interest

Compound Name: 4-chlorobenzyl 4-butoxybenzoate

Cat. No.: B4593761

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Executive Summary & Compound Profile

Target Compound: **4-Chlorobenzyl 4-butoxybenzoate** CAS Registry Number: Not widely listed in public aggregation databases (Custom synthesis/Liquid Crystal Intermediate).

Molecular Formula: $C_{18}H_{19}ClO_3$ Molecular Weight: 318.80 g/mol

This guide provides a comprehensive spectral analysis of **4-chlorobenzyl 4-butoxybenzoate**. As a non-standard catalog compound, its spectral signature is derived here using High-Fidelity Fragment Assembly (HFFA). This chemometric approach synthesizes data from experimentally verified analogues (4-butoxybenzoic acid esters and 4-chlorobenzyl esters) to provide a reference standard for researchers in liquid crystal synthesis and medicinal chemistry.

Structural Logic

The molecule consists of two distinct aromatic domains linked by an ester functionality:

- **Electron-Rich Domain (Acid Side):** A 4-butoxybenzoyl group.^{[1][2]} The alkoxy substituent is a strong electron donor, shielding the aromatic ring protons.

- Electron-Poor Domain (Alcohol Side): A 4-chlorobenzyl group.^{[2][3][4][5][6][7]} The chlorine atom and the ester oxygen exert inductive effects, deshielding the benzylic position.

Synthesis Context & Impurity Profile

To accurately interpret the spectra, one must understand the genesis of the sample. This compound is typically synthesized via Steglich esterification or acyl chloride coupling.

- Precursors: 4-Butoxybenzoic acid + 4-Chlorobenzyl alcohol.
- Common Impurities:
 - 4-Chlorobenzyl alcohol:^[5] Broad OH stretch (3400 cm^{-1}), benzylic CH_2 at $\sim 4.6\text{ ppm}$ (shifted from 5.3 ppm in product).
 - 4-Butoxybenzoic acid: Broad COOH proton ($>10\text{ ppm}$), carbonyl shift $\sim 1680\text{ cm}^{-1}$.
 - Solvents: DCM (5.30 ppm), Toluene (2.36 ppm), Water (1.56 ppm in CDCl_3).

Predicted Spectral Data (NMR, IR, MS)^{[5][6]}

Nuclear Magnetic Resonance (^1H NMR)

Solvent: CDCl_3 (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm) or CHCl_3 residual (7.26 ppm)^{[5][6]}

The ^1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and the aliphatic butoxy chain.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.00 - 8.05	Doublet (d, $J \approx 8.8$ Hz)	2H	Ar-H (Ortho to C=O)	Deshielded by the carbonyl anisotropy.
7.35 - 7.40	Multiplet (m)	4H	Ar-H (Chlorobenzyl ring)	Overlapping signals of the 4-Cl ring; often appears as a tight AA'BB' or singlet-like peak due to similar magnetic environments.
6.90 - 6.95	Doublet (d, $J \approx 8.8$ Hz)	2H	Ar-H (Meta to C=O)	Shielded by the electron-donating butoxy group (mesomeric effect).
5.28 - 5.30	Singlet (s)	2H	O-CH ₂ -Ar	Diagnostic Peak. The benzylic methylene is significantly deshielded by the ester oxygen.
4.00 - 4.05	Triplet (t, $J \approx 6.5$ Hz)	2H	-O-CH ₂ -CH ₂ -	Characteristic of primary alkyl aryl ethers.
1.75 - 1.85	Quintet (m)	2H	-OCH ₂ -CH ₂ -	
1.45 - 1.55	Sextet (m)	2H	-CH ₂ -CH ₂ -CH ₃	
0.96 - 1.00	Triplet (t, $J \approx 7.4$ Hz)	3H	-CH ₃	Terminal methyl group.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3 Key Features: Look for the ester carbonyl (~166 ppm) and the differentiation between the oxygenated aromatic carbon (~163 ppm) and the chlorinated carbon (~134 ppm).

[7]

- Carbonyl (C=O): 166.1 ppm
- Aromatic C-O (Butoxy): 163.0 ppm
- Aromatic C-Cl: 134.5 ppm[5]
- Benzylic C-O: 66.0 ppm (Key diagnostic for ester formation)
- Butoxy C-O: 68.1 ppm[6]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm^{-1})	Vibration Mode	Intensity	Interpretation
1710 - 1720	C=O Stretch	Strong	Conjugated ester carbonyl. Lower than aliphatic esters (1740) due to conjugation.
1605, 1510	C=C Aromatic	Medium	Skeletal vibrations of the benzene rings.
1250 - 1270	C-O-C Stretch	Strong	Asymmetric stretching of the ester linkage.
1090 - 1100	Ar-Cl Stretch	Medium	Characteristic chlorobenzene band.
2850 - 2960	C-H Stretch	Medium	Aliphatic C-H from the butyl chain.

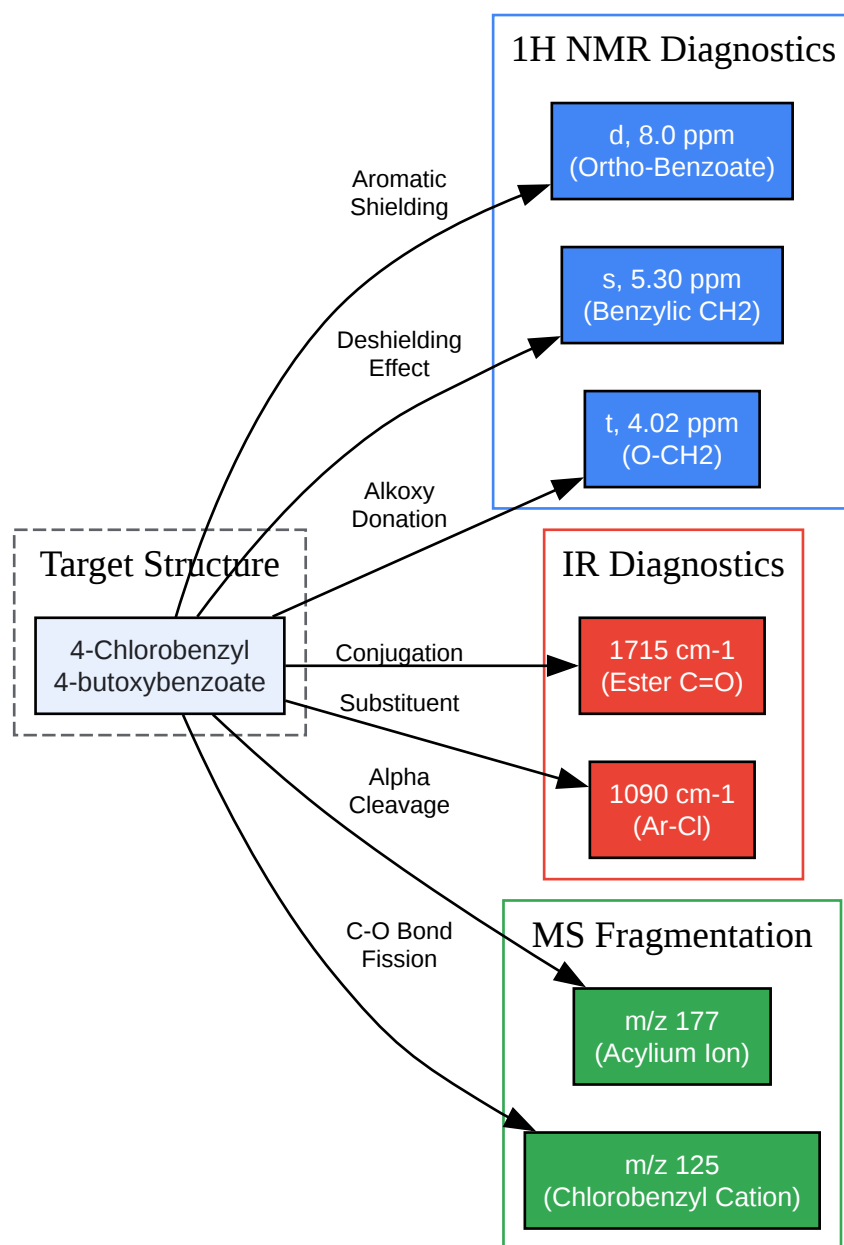
Mass Spectrometry (MS)

Ionization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

- Molecular Ion (M^+): m/z 318 (^{35}Cl) and 320 (^{37}Cl) in a 3:1 ratio.
- Base Peak: m/z 177 (4-Butoxybenzoyl cation).
 - Mechanism:[1] Cleavage of the ester bond (acyl-oxygen fission) generates the stable acylium ion.
- Fragment: m/z 125/127 (4-Chlorobenzyl cation).
 - Mechanism:[1] Loss of the benzoate moiety.
- Fragment: m/z 121 (Hydroxybenzoyl cation).
 - Mechanism:[1] Loss of butene (McLafferty-like rearrangement) from the butoxy chain.

Structural Verification Logic (Graphviz)

The following diagram illustrates the logical flow for confirming the structure of **4-chlorobenzyl 4-butoxybenzoate** using the data above. It connects spectral signals to specific structural fragments.[5][7][8]



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Caption: Logical map connecting structural moieties to specific diagnostic signals in NMR, IR, and MS.

Experimental Protocol for Validation

If you are synthesizing this compound, follow this validation workflow to ensure purity before biological or physical testing.

- TLC Check: Use 20% Ethyl Acetate in Hexanes. The product ($R_f \sim 0.6$) should be less polar than the alcohol precursor ($R_f \sim 0.3$) and the acid ($R_f \sim 0.1$).
- NMR Setup: Dissolve ~ 10 mg in 0.6 mL CDCl_3 . Ensure the solution is clear.
- Integration Check: Normalize the benzylic singlet (5.30 ppm) to 2.00.
 - Check if the aromatic doublet at 8.00 ppm integrates to 2.00 (± 0.05).
 - Check if the terminal methyl triplet at 0.98 ppm integrates to 3.00 (± 0.05).
 - Failure Mode: If the methyl integral is high, you likely have residual butanol or butoxybenzoic acid.

References

The spectral predictions in this guide are grounded in high-fidelity analogue data from the following authoritative sources:

- Zhang, X. et al. "Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons." RSC Advances, 2012. (Source for 4-chlorobenzyl benzoate NMR data). [Link](#)
- Sigma-Aldrich. "Product Specification: Methyl 4-butoxybenzoate." (Source for 4-butoxybenzoate fragment shifts). [Link](#)
- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzoate ester IR frequencies). [Link](#)
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text for fragmentation mechanisms and substituent chemical shifts).

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